molecular formula C24H23F2N5O2 B2517218 N-(3-(1H-imidazol-1-yl)propyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014088-94-8

N-(3-(1H-imidazol-1-yl)propyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No. B2517218
CAS RN: 1014088-94-8
M. Wt: 451.478
InChI Key: FALFOAXBWWDMOD-UHFFFAOYSA-N
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Description

The compound "N-(3-(1H-imidazol-1-yl)propyl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the imidazole ring, the pyrazole moiety, and the fluorobenzyl groups. These structural features are common in various pharmacological agents, as seen in the provided papers, which discuss related compounds and their properties.

Synthesis Analysis

The synthesis of compounds with imidazole and pyrazole cores often involves multi-step reactions that can include the formation of N-heterocyclic carbenes, as seen in the synthesis of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the functionalization reactions of pyrazole carboxylic acids and acid chlorides with amines .

Molecular Structure Analysis

The molecular structure of compounds containing imidazole and pyrazole rings can be elucidated using spectroscopic methods such as NMR and MS, as demonstrated in the structure elucidation of a designer drug with a highly substituted pyrazole skeleton . The presence of fluorine atoms can be particularly useful in NMR studies due to their characteristic chemical shifts.

Chemical Reactions Analysis

Compounds with imidazole and pyrazole moieties can undergo various chemical reactions. For example, the reaction of pyrazole carboxylic acid with 2,3-diaminopyridine can yield pyrazole carboxamides or imidazo[4,5-b]pyridine derivatives depending on the reaction conditions . The reactivity of such compounds can be influenced by the presence of electron-withdrawing groups like fluorobenzyl, which can affect the electron density of the heterocyclic rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be influenced by its molecular structure. For instance, temperature-dependent polymorphism has been observed in related compounds, which can lead to different crystal packing and intermolecular interactions . The presence of N-oxide and fluorine substituents can also affect the hydrogen bonding patterns and overall stability of the compound.

Scientific Research Applications

Synthesis and Biological Activity

  • Research has focused on the synthesis of imidazo and pyrazolo compounds, revealing their potential as anticonvulsants, with specific analogues showing potent activity against seizures induced by maximal electroshock. However, some compounds were limited in development due to adverse effects such as emesis (Kelley et al., 1995).
  • Studies on imidazolyl acetic acid derivatives have demonstrated anti-inflammatory and analgesic activities, highlighting their potential in medical research for developing new therapeutic agents (Khalifa & Abdelbaky, 2008).

Antimicrobial and Anticancer Activities

  • Thiosemicarbazide derivatives have been explored as precursors for synthesizing heterocyclic compounds with antimicrobial properties, contributing to the development of new antimicrobial agents (Elmagd et al., 2017).
  • The synthesis of pyrazolo and triazolo pyrimidines has been investigated for their anticonvulsant activities, offering insights into the development of novel anticonvulsant drugs (Kelley et al., 1995).

Structure-Activity Relationships and Drug Development

  • Investigations into the metabolism of imidazo[1,2-a]pyrimidine compounds have led to strategies for reducing metabolism mediated by aldehyde oxidase, crucial for enhancing the pharmacokinetic profiles of drug candidates (Linton et al., 2011).

Structural Elucidation and Characterization

  • Detailed structural elucidation of designer drugs with highly substituted pyrazole skeletons has been conducted using NMR and mass spectrometric techniques, contributing to the understanding of novel psychoactive substances (Girreser et al., 2016).

Mechanism of Action

Imidazole Derivatives

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Indole Derivatives

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2/c25-20-6-1-4-18(12-20)14-31-15-22(23(32)28-8-3-10-30-11-9-27-17-30)24(29-31)33-16-19-5-2-7-21(26)13-19/h1-2,4-7,9,11-13,15,17H,3,8,10,14,16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALFOAXBWWDMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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